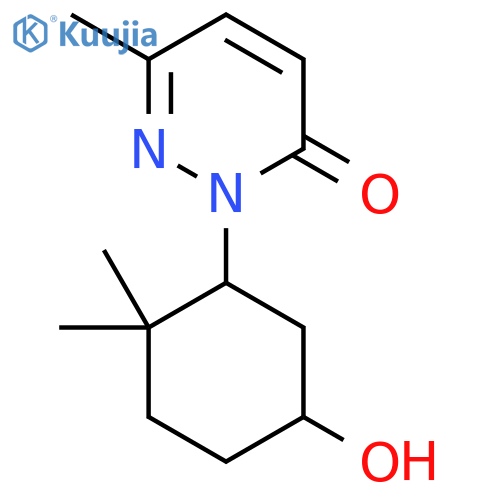

Cas no 2138557-44-3 (2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one)

2138557-44-3 structure

商品名:2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one

2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

-

- 2138557-44-3

- EN300-1161509

- 2-(5-hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one

- 2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one

-

- インチ: 1S/C13H20N2O2/c1-9-4-5-12(17)15(14-9)11-8-10(16)6-7-13(11,2)3/h4-5,10-11,16H,6-8H2,1-3H3

- InChIKey: KTLQNBNTOSKQJG-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(C)(C)C(C1)N1C(C=CC(C)=N1)=O

計算された属性

- せいみつぶんしりょう: 236.152477885g/mol

- どういたいしつりょう: 236.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 385

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 52.9Ų

2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1161509-1.0g |

2-(5-hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one |

2138557-44-3 | 1g |

$0.0 | 2023-06-08 |

2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

2138557-44-3 (2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 157047-98-8(Benzomalvin C)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬